![molecular formula C10H14N2O B12945888 1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethan-1-one](/img/structure/B12945888.png)
1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethan-1-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and drug design. This compound features a unique pyrazoloazepine core, which is known for its potential biological activities and applications in various scientific domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available methyl pyrazole 3,5-dicarboxylate.
Alkylation: This compound is alkylated with 3-bromo-N-Boc propyl amine.
Cyclization: The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazoloazepine skeleton.
Reduction: Selective reduction of the lactam is accomplished using borane.
Protection: The resulting amine is protected using a tert-butyloxycarbonyl protecting group.
Arylation: The free N-terminal of the diazepine undergoes Buchwald and Chan arylations among various standard chemistry applications
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the scalable synthesis routes mentioned above can be adapted for larger-scale production. The use of commercially available starting materials and standard organic synthesis techniques makes it feasible for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions, such as the selective reduction of lactams using borane, are common.
Substitution: The compound can undergo substitution reactions, particularly arylation reactions using Buchwald and Chan methods
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Borane is used for selective reduction of lactams.
Substitution: Buchwald and Chan arylations involve the use of palladium catalysts and boronic acids
Major Products
The major products formed from these reactions include various substituted pyrazoloazepine derivatives, which can be further explored for their biological activities.
Applications De Recherche Scientifique
1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethan-1-one has several scientific research applications:
Chemistry: The compound serves as a valuable scaffold for the synthesis of novel heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]diazepine-2-carboxylates: These compounds share a similar core structure and are also used in drug design
4,5,6,7-Tetrahydro[1,2,4]triazolo[4,3-a]azepines: These compounds have a similar heterocyclic structure and are studied for their biological activities
Uniqueness
1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H14N2O |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethanone |
InChI |
InChI=1S/C10H14N2O/c1-8(13)9-7-11-12-6-4-2-3-5-10(9)12/h7H,2-6H2,1H3 |
Clé InChI |
KFKSOAMJKJBGTE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C2CCCCCN2N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12945831.png)
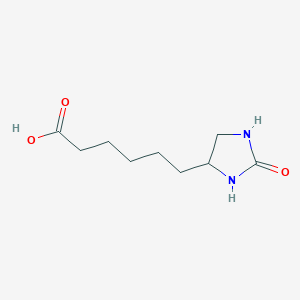
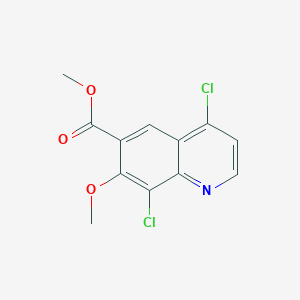
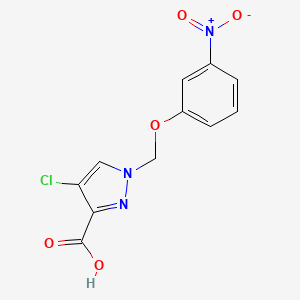
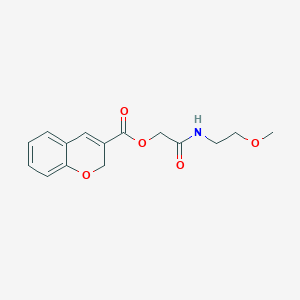

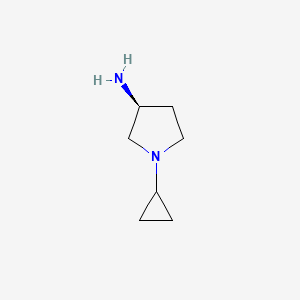
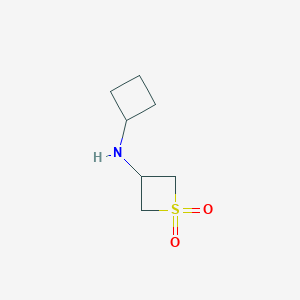

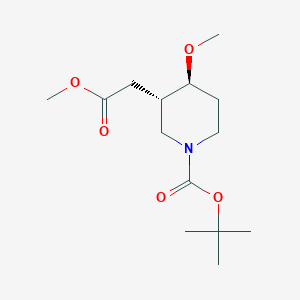
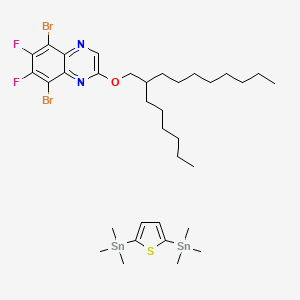
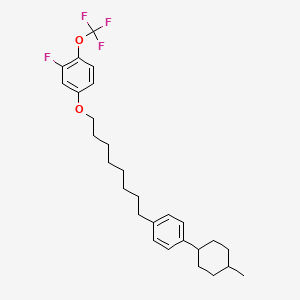
![Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B12945875.png)

